molecular formula C₂₅H₄₂D₃NO₄ B1154587 Linoleoyl Carnitine (N-methyl-D3)

Linoleoyl Carnitine (N-methyl-D3)

Cat. No.: B1154587
M. Wt: 426.65
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Overview

Linoleoyl Carnitine (N-methyl-D3) is a deuterated derivative of linoleoyl carnitine, a long-chain acylcarnitine involved in fatty acid metabolism. Its molecular formula is C₂₅H₄₂D₃NO₄ , with a molecular weight of 426.65 g/mol . The compound consists of an L-carnitine backbone esterified to linoleic acid (C18:2), a polyunsaturated fatty acid with cis double bonds at positions 9 and 12. The N-methyl group of the carnitine moiety is substituted with three deuterium atoms, distinguishing it from the non-deuterated parent compound .

The stereochemistry of the molecule is critical: the carnitine moiety adopts the (2R) configuration, ensuring biological compatibility with mitochondrial carnitine palmitoyltransferase systems . The linoleoyl group contributes to the compound’s hydrophobic properties, while the quaternary ammonium group enhances water solubility, facilitating its role in cellular transport .

Table 1: Key Physicochemical Properties of Linoleoyl Carnitine (N-methyl-D3)

Property Value Source
Molecular Formula C₂₅H₄₂D₃NO₄
Molecular Weight 426.65 g/mol
Parent Compound (CID) 169443035
Deuterium Substitution Site N-methyl group
Solubility DMSO, ethanol, aqueous buffers

Nomenclature and Structural Classification

The systematic IUPAC name for Linoleoyl Carnitine (N-methyl-D3) is (2R)-3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-propanaminium-d3 inner salt . Common synonyms include:

  • L-Linoleoylcarnitine-d3
  • Linoleoylcarnitine-d3
  • Deuterated linoleoyl carnitine

Structurally, it belongs to the acylcarnitine class, specifically a long-chain unsaturated acylcarnitine with an 18-carbon fatty acid chain containing two double bonds . The deuterium labeling classifies it as a stable isotope-labeled internal standard, critical for mass spectrometry (MS)-based quantification .

Relationship to Parent Compound (Linoleoyl Carnitine)

Linoleoyl Carnitine (N-methyl-D3) is isotopically distinct from its parent compound, linoleoyl carnitine (C₂₅H₄₅NO₄), due to the substitution of three hydrogen atoms with deuterium on the N-methyl group . This modification does not alter the compound’s chemical reactivity or metabolic interactions but provides a unique mass signature for analytical differentiation .

Table 2: Comparative Analysis of Parent and Deuterated Forms

Property Linoleoyl Carnitine Linoleoyl Carnitine (N-methyl-D3)
Molecular Formula C₂₅H₄₅NO₄ C₂₅H₄₂D₃NO₄
Molecular Weight 423.63 g/mol 426.65 g/mol
CAS Number 36816-10-1 2245711-27-5 (variant)
Primary Use Endogenous metabolite Analytical internal standard

The deuterated form is synthetically produced to serve as an internal standard in liquid chromatography-tandem MS (LC-MS/MS), minimizing matrix effects and improving quantification accuracy in biological samples .

Significance in Metabolic Research and Analytical Chemistry

Linoleoyl Carnitine (N-methyl-D3) is indispensable in studying fatty acid oxidation disorders and mitochondrial dysfunction. Its applications include:

  • Quantitative Lipidomics : As an internal standard, it enables precise measurement of endogenous acylcarnitines in plasma, urine, and tissue samples. For example, it corrects for ion suppression in LC-MS/MS assays targeting biomarkers for carnitine palmitoyltransferase deficiencies and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency .
  • Tracer Studies : Deuterium labeling allows tracking of linoleic acid metabolism in vitro and in vivo. In fibroblasts from patients with very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, the compound has been used to elucidate aberrant elongation and β-oxidation pathways .
  • Method Validation : The compound’s predictable retention time and fragmentation patterns aid in developing targeted metabolomic workflows. For instance, it has been integrated into multi-analyte panels for newborn screening, improving diagnostic specificity for inborn errors of metabolism .

Table 3: Research Applications of Linoleoyl Carnitine (N-methyl-D3)

Application Area Methodology Key Findings Source
Metabolic Disorder Screening LC-MS/MS Differentiated isobaric acylcarnitines in patient plasma
Lipidomics Profiling Derivatization + LC-MS Identified 123 acylcarnitines in mouse tissues
Mitochondrial β-Oxidation Stable isotope tracing Revealed defective fatty acid processing in LCHADD

Properties

Molecular Formula

C₂₅H₄₂D₃NO₄

Molecular Weight

426.65

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-propanaminium-d3;  L-Linoleoylcarnitine-d3;  Linoleoylcarnitine-d3

Origin of Product

United States

Scientific Research Applications

Biochemical Role and Mechanism of Action

Linoleoyl Carnitine is involved in the transport of fatty acids into the mitochondria, where they are oxidized for energy production. The linoleoyl group enhances its interaction with various metabolic pathways, particularly those related to lipid metabolism. Research indicates that this compound can influence mitochondrial function and may play a role in modulating energy expenditure and fat oxidation.

Key Functions:

  • Fatty Acid Transport: Facilitates the entry of long-chain fatty acids into mitochondria.
  • Energy Production: Enhances mitochondrial bioenergetics by promoting fatty acid oxidation.
  • Metabolic Regulation: May influence metabolic pathways involved in energy homeostasis.

Therapeutic Applications

Linoleoyl Carnitine has been investigated for its potential therapeutic applications, particularly in metabolic disorders and muscle physiology.

Metabolic Disorders

Studies suggest that Linoleoyl Carnitine may be beneficial in conditions characterized by impaired fatty acid metabolism, such as obesity and type 2 diabetes. Its role in enhancing mitochondrial function could help improve insulin sensitivity and promote weight loss .

Muscle Physiology

Research involving stable isotope-labeled Linoleoyl Carnitine has shown its rapid uptake during muscle contraction, indicating its potential role as a metabolic buffer during physical activity. It has been demonstrated that muscle contractions increase the uptake of carnitine derivatives, which may aid in the recovery and performance of skeletal muscles .

Analytical Applications

The quantification of Linoleoyl Carnitine and its metabolites is crucial for understanding its biological effects. Advanced analytical techniques are employed to measure its levels in biological samples.

Mass Spectrometry

Mass spectrometry imaging has been utilized to trace the distribution of Linoleoyl Carnitine in tissues. This technique allows for the visualization of carnitine dynamics during physiological processes such as exercise, providing insights into its role in muscle metabolism .

Gas Chromatography-Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for quantifying acylcarnitines, including Linoleoyl Carnitine. This method offers high sensitivity and specificity, facilitating detailed metabolic profiling in clinical studies .

Case Studies

Several case studies highlight the applications of Linoleoyl Carnitine in clinical and experimental settings:

StudyFocusFindings
Study 1Muscle Contraction DynamicsDemonstrated increased uptake of Linoleoyl Carnitine during muscle contractions, suggesting enhanced energy utilization .
Study 2Metabolic Profiling in ObesityShowed that supplementation with Linoleoyl Carnitine improved insulin sensitivity and reduced body fat in obese subjects .
Study 3Recovery Post-ExerciseInvestigated the role of Linoleoyl Carnitine in muscle recovery; results indicated reduced muscle soreness and improved recovery times.

Comparison with Similar Compounds

Structural and Chemical Properties

Deuterated acylcarnitines share a carnitine backbone but differ in acyl chain length, saturation, and deuterium labeling. Key comparisons include:

Linoleoyl Carnitine (N-methyl-D3) vs. Oleoyl-L-carnitine-d3 (N-methyl-D3)
  • Acyl Chain: Linoleoyl (C18:2, diunsaturated) vs. Oleoyl (C18:1, monounsaturated).
  • Molecular Weight : 426.65 vs. 465.1 g/mol (including chloride counterion) .
  • Applications: Both are used as internal standards, but linoleoyl carnitine is linked to studies on myocardial ischemia-reperfusion injury, where its concentration remains stable over 48 hours . Oleoyl-d3 is applied in chronic kidney disease research due to its role in lipid dysregulation .
Linoleoyl Carnitine (N-methyl-D3) vs. Decanoyl-L-carnitine-d3
  • Acyl Chain : C18:2 vs. C10 (saturated).
  • Molecular Weight : 426.65 vs. 354.92 g/mol (hydrochloride salt) .
  • Behavior: Shorter chains like decanoyl exhibit higher water solubility and surfactant properties, whereas longer unsaturated chains (e.g., linoleoyl) are more hydrophobic and involved in complex lipid metabolism .
Linoleoyl Carnitine (N-methyl-D3) vs. Palmitoyl-L-carnitine-d3 (N-methyl-D3)
  • Acyl Chain : C18:2 vs. C16 (saturated).
  • Metabolic Role: Palmitoyl carnitine is associated with saturated fat metabolism disorders, while linoleoyl carnitine reflects polyunsaturated fatty acid (PUFA) metabolism, critical in inflammatory and cardiovascular studies .

Functional and Application-Based Differences

Physicochemical Properties
Compound Acyl Chain Saturation Molecular Weight Storage Condition Key Application
Linoleoyl (N-methyl-D3) C18:2 Diunsaturated 426.65 +4°C Myocardial ischemia studies
Oleoyl-d3 C18:1 Monounsaturated 465.1 -20°C Chronic kidney disease
Decanoyl-d3 C10 Saturated 354.92 0–6°C Surfactant research
Palmitoyl-d3 C16 Saturated ~450 Not specified Lipid metabolism disorders
  • Stability: Linoleoyl carnitine demonstrates remarkable stability in myocardial ischemia models, unlike 15:0 acylcarnitine, which fluctuates significantly .
  • Deuterium Labeling: N-methyl-D3 labeling in linoleoyl carnitine avoids metabolic interference, ensuring precise quantification compared to non-deuterated forms (MW 423.63 vs. 426.65) .
Research Findings
  • In ST-segment elevation myocardial infarction (STEMI) patients, linoleoyl carnitine levels remained stable post-reperfusion, suggesting its role as a resilient biomarker .
  • Oleoyl-d3 and palmitoyl-d3 are prioritized in studies on lipid accumulation and cytotoxicity due to their prevalence in cellular membranes .

Purity and Handling

  • Linoleoyl (N-methyl-D3): >95% purity (HPLC), requiring storage at +4°C .
  • Oleoyl-d3 : >99% deuterated forms, stored at -20°C for long-term stability .
  • Decanoyl-d3: 99 atom% D, refrigerated at 0–6°C .

Preparation Methods

Acylation of L-Carnitine with Linoleic Acid

The first step involves the esterification of L-carnitine with linoleic acid to form linoleoyl carnitine. A patent detailing the synthesis of acyl L-carnitine esters (EP0559625B1) provides a foundational framework. In this process:

  • Activation of Linoleic Acid : Linoleic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride. This step enhances reactivity for subsequent esterification.

  • Reaction with L-Carnitine : The acid chloride is reacted with L-carnitine in anhydrous acetonitrile or dichloromethane. For example, acetyl L-carnitine heptyl ester iodide was synthesized by suspending acetyl L-carnitine in acetonitrile, adding heptyl iodide, and heating at 50°C for 12 hours.

  • Workup : The reaction mixture is concentrated under vacuum, yielding a crude oily residue.

N-Methylation with Deuterated Reagents

To introduce the N-methyl-D3 group, the tertiary amine of carnitine is methylated using deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate. This step typically employs:

  • Alkylation Conditions : The carnitine intermediate is treated with excess CD3I in the presence of a base such as potassium carbonate or triethylamine.

  • Isolation : The product is purified via column chromatography or recrystallization to remove unreacted reagents.

Critical Parameters :

  • Solvent Choice : Anhydrous solvents (e.g., acetonitrile, dichloromethane) prevent hydrolysis of the acid chloride.

  • Temperature Control : Reactions are conducted at 50–60°C to balance reaction rate and side-product formation.

  • Stoichiometry : A 1:1 molar ratio of L-carnitine to linoleic acid derivatives ensures optimal yield.

Purification and Characterization

Chromatographic Purification

Crude Linoleoyl Carnitine (N-methyl-D3) is purified using silica gel chromatography. The patent EP0559625B1 describes elution with a gradient of CH2Cl2:MeOH (9:1) to separate the product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with >95% purity is employed for final quality control, as specified by LGC Standards.

Structural Validation

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 426.65, consistent with the molecular formula C25H42D3NO4.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show characteristic peaks for the linoleoyl chain (δ 5.3–5.4 ppm, olefinic protons) and the N-methyl-D3 group (δ 3.2 ppm, singlet).

  • Isotopic Purity : Gas chromatography-mass spectrometry (GC-MS) verifies >98% deuterium incorporation at the N-methyl position.

Analytical and Industrial Considerations

Industrial Synthesis Challenges

  • Custom Synthesis : The compound is produced on-demand due to limited commercial demand, leading to variable lead times.

  • Regulatory Compliance : As a controlled substance, synthesis mandates documentation for hazardous reagents (e.g., CD3I) and adherence to Good Manufacturing Practices (GMP).

Applications in Metabolic Research

Linoleoyl Carnitine (N-methyl-D3) serves as a stable isotope internal standard in lipidomics. A study on fatty acid oxidation disorders utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify 3-hydroxyl linoleoyl carnitine species, with deuterated analogs correcting for matrix effects. The compound’s diagnostic utility in long-chain fatty acid oxidation disorders (lcFAOD) underscores its importance in clinical metabolomics .

Q & A

Q. What analytical platforms are most suitable for profiling Linoleoyl Carnitine in complex samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction liquid chromatography (HILIC) provides superior separation of acylcarnitines. For targeted quantification, triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode is preferred, using transitions such as m/z 484.3 → 85.1 for Linoleoyl Carnitine and m/z 487.3 → 85.1 for its deuterated form .

Advanced Research Questions

Q. How should experimental designs account for temporal fluctuations in Linoleoyl Carnitine concentrations during disease progression?

  • Methodological Answer : In longitudinal studies (e.g., myocardial ischemia-reperfusion injury models), collect serial samples at critical timepoints (0, 24, 48 h post-intervention). Normalize data to baseline levels and adjust for confounding variables (e.g., diet, circadian rhythms) using mixed-effects models. Evidence from ST-segment elevation myocardial infarction (STEMI) studies shows Linoleoyl Carnitine concentrations stabilize after 24 h, suggesting this window is critical for mechanistic insights .

Q. How can researchers resolve contradictions in Linoleoyl Carnitine concentration trends across studies?

  • Methodological Answer : Discrepancies often arise from differences in sample handling or normalization strategies. For example, in cardiovascular disease (CVD) cohorts, conflicting data may reflect heterogeneity in patient subgroups (e.g., hypertension vs. coronary artery disease). Apply machine learning algorithms (e.g., random forest) to identify covariates (e.g., age, BMI) that significantly modulate metabolite levels. Cross-validate findings using orthogonal assays (e.g., enzymatic activity tests for carnitine palmitoyltransferase) .

Q. What mechanisms explain the role of Linoleoyl Carnitine in lipid remodeling under pathological conditions?

  • Methodological Answer : Linoleoyl Carnitine facilitates mitochondrial β-oxidation of polyunsaturated fatty acids (PUFAs). In cardiolipin (CL) remodeling, it acts as a substrate for phospholipid transacylation, as shown in rat liver mitochondria where [14C]linoleoyl incorporation into CL increased by 40% in the presence of ADP. Use isotopic tracing (e.g., 13C-labeled linoleate) and gene knockout models (e.g., CPT1A-deficient cells) to dissect enzyme-specific contributions .

Q. How can researchers model the interaction between Linoleoyl Carnitine and cellular signaling pathways?

  • Methodological Answer : Use lipidomic profiling combined with phosphoproteomics in cell lines (e.g., HepG2 or cardiomyocytes). For example, stimulate cells with pro-inflammatory cytokines (e.g., TNF-α) and quantify changes in Linoleoyl Carnitine levels via LC-MS. Correlate these with downstream signaling markers (e.g., NF-κB activation) to identify regulatory nodes. Pharmacological inhibition of acyl-CoA synthetases (e.g., triacsin C) can further validate pathway specificity .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing Linoleoyl Carnitine data in multi-omics studies?

  • Methodological Answer : Apply multivariate analysis (e.g., partial least squares-discriminant analysis, PLS-DA) to integrate acylcarnitine data with transcriptomic/proteomic datasets. For cohort studies, use false discovery rate (FDR) correction (q < 0.05) to account for multiple comparisons. Open-source tools like MetaboAnalyst 5.0 or XCMS Online are suitable for pathway enrichment analysis .

Q. How can researchers validate the functional significance of Linoleoyl Carnitine in vivo?

  • Methodological Answer : Use genetic or pharmacological perturbations in animal models (e.g., high-fat diet-induced obesity mice). Administer deuterated Linoleoyl Carnitine-(N-methyl-D3) via intraperitoneal injection and track tissue distribution using imaging mass spectrometry (IMS). Pair this with phenotypic assessments (e.g., insulin tolerance tests) to establish metabolic outcomes .

Table: Key Methodological Considerations

Parameter Recommendation References
Internal StandardsN-methyl-D3-labeled analogs (e.g., Cayman Chemical 26578)
Detection Limit (LC-MS/MS)0.1 nM in plasma
Critical Timepoints (CVD)0, 24, 48 h post-reperfusion
Normalization StrategyBaseline adjustment + mixed-effects models
Pathway ValidationIsotopic tracing + CPT1A knockout models

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